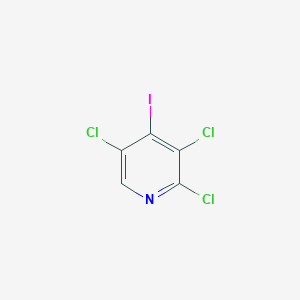

2,3,5-Trichloro-4-iodopyridine

概要

説明

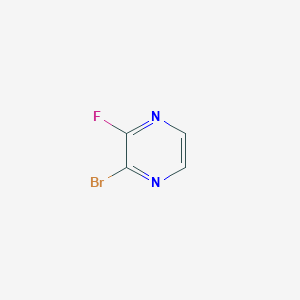

2,3,5-Trichloro-4-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C5HCl3IN .

Synthesis Analysis

The synthesis of 2,3,5-Trichloro-4-iodopyridine has been reported in various studies. For instance, it was successfully synthesized in one-step from the reaction of pentachloropyridine with sodium iodide using microwave irradiation and reflux condition .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichloro-4-iodopyridine is characterized by a pyridine ring substituted with three chlorine atoms and one iodine atom . The average mass of the molecule is 308.332 Da .Chemical Reactions Analysis

The reaction of O-, N- and S-centered nucleophiles with 2,3,5,6-tetrachloro-4-iodopyridine was studied in order to assess regiochemistry of aromatic nucleophilic substitution . Substitution occurs at the para position of 2,3,5,6-tetrachloro-4-iodopyridine by S centered nucleophiles, while O- and N-centered nucleophiles substitution occurs at the ortho position of pyridine ring based on the hard and soft interaction principles .Physical And Chemical Properties Analysis

2,3,5-Trichloro-4-iodopyridine is a solid substance with a melting point of 121 - 122 degrees Celsius .科学的研究の応用

1. Chemoselective Sonogashira Cross-Coupling Reactions

4-Bromo-2,3,5-trichloro-6-iodopyridine, closely related to 2,3,5-Trichloro-4-iodopyridine, has been used as a substrate in chemoselective Sonogashira reactions. This process allows efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, which have shown moderate to high fluorescence quantum yields in studies of their UV/Vis- and emission properties (Rivera et al., 2019).

2. Regiochemical Flexibility in Functionalization

Deprotonation studies involving compounds similar to 2,3,5-Trichloro-4-iodopyridine, like 2,3,5-trichloropyridine, have shown exclusive deprotonation at specific positions, leading to acids and iodopyridines. These compounds provide valuable new building blocks for pharmaceutical research, expanding the possibilities for creating a wide array of new structures (Bobbio & Schlosser, 2001).

作用機序

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

2,3,5-Trichloro-4-iodopyridine is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a halide source, providing an iodine atom for the formation of carbon-carbon bonds. The compound’s interaction with its targets involves the exchange of halide ions, which leads to the formation of new bonds and the generation of complex organic structures .

Biochemical Pathways

Its role in suzuki-miyaura cross-coupling reactions suggests that it could potentially influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

Its physical properties, such as its solid state and melting point of 121-122°c , may influence its bioavailability if it were to be used in a biological context.

Result of Action

The primary result of 2,3,5-Trichloro-4-iodopyridine’s action in a chemical reaction is the formation of new organic compounds. In Suzuki-Miyaura cross-coupling reactions, for example, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of complex organic structures .

Safety and Hazards

将来の方向性

While specific future directions for 2,3,5-Trichloro-4-iodopyridine are not mentioned in the search results, pyridine compounds are important structural motifs found in numerous bioactive molecules . Therefore, the development of new synthesis methods and the study of their biological activities are potential future directions in this field.

特性

IUPAC Name |

2,3,5-trichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDPWUULSOOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573776 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-4-iodopyridine | |

CAS RN |

406676-23-1 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

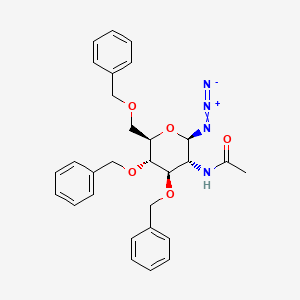

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)